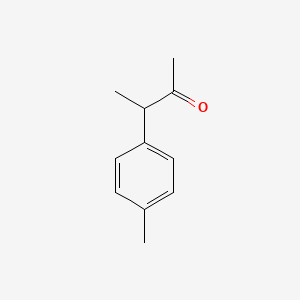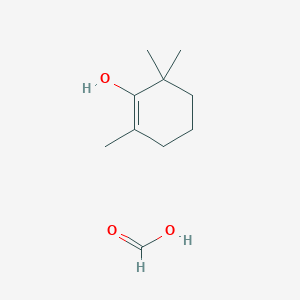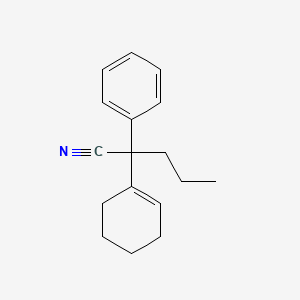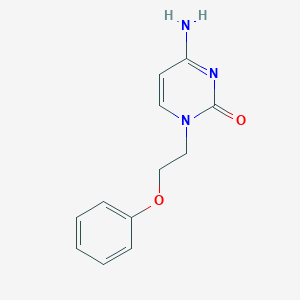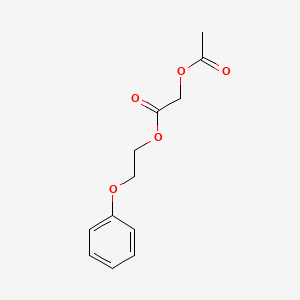![molecular formula C17H20N4O7S B14598027 [3,4-Diacetyloxy-5-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate CAS No. 60355-66-0](/img/structure/B14598027.png)
[3,4-Diacetyloxy-5-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,4-Diacetyloxy-5-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes acetyloxy groups, a pyrazolopyrimidine ring, and a methylsulfanyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-Diacetyloxy-5-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyrimidine core, followed by the introduction of the methylsulfanyl group. The final steps involve the acetylation of the hydroxyl groups to form the acetyloxy derivatives. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can further enhance the sustainability of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
[3,4-Diacetyloxy-5-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrazolopyrimidine ring can be reduced under specific conditions.
Substitution: The acetyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrazolopyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, [3,4-Diacetyloxy-5-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate may serve as a probe to study enzyme interactions and cellular pathways. Its ability to undergo specific chemical modifications makes it a valuable tool for labeling and tracking biological molecules.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to therapeutic effects. Research is ongoing to explore its efficacy and safety in various disease models.
Industry
In the industrial sector, this compound can be used in the development of new materials and coatings. Its chemical properties make it suitable for applications in electronics, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of [3,4-Diacetyloxy-5-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets. The pyrazolopyrimidine ring may bind to enzymes or receptors, modulating their activity. The acetyloxy groups can be hydrolyzed to release active metabolites, which further interact with cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [3,4-Diacetyloxy-5-(5-methylsulfanyl-2,4,8,9-tetrazabicyclo[4.3.0]nona-2,4,7,10-tetraen-9-yl)oxolan-2-yl]methyl acetate
- [4-Methyl-2-N-(2-pyridylmethyl)aminophenol]
Uniqueness
Compared to similar compounds, [3,4-Diacetyloxy-5-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate stands out due to its unique combination of functional groups. The presence of both acetyloxy and methylsulfanyl groups provides distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
60355-66-0 |
|---|---|
Molekularformel |
C17H20N4O7S |
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
[3,4-diacetyloxy-5-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H20N4O7S/c1-8(22)25-6-12-13(26-9(2)23)14(27-10(3)24)17(28-12)21-15-11(5-20-21)16(29-4)19-7-18-15/h5,7,12-14,17H,6H2,1-4H3 |
InChI-Schlüssel |
DVJOJOOPGQSVDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=C(C=N2)C(=NC=N3)SC)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,6-Dimethylpiperidin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14597951.png)

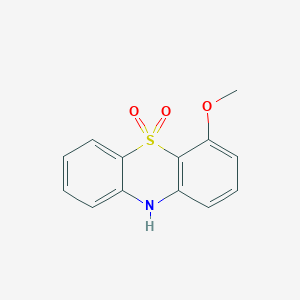


![4-heptyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14597977.png)
